7-Phenyl-1,3-benzodioxole-5-carbaldehyde
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Overview
Description
7-Phenyl-1,3-benzodioxole-5-carbaldehyde is an organic compound that belongs to the benzodioxole family. This compound is characterized by a benzodioxole ring fused with a phenyl group and an aldehyde functional group at the 5th position. Benzodioxole derivatives are known for their broad spectrum of biological activities, including antihypertensive, anti-inflammatory, analgesic, antitumor, and antiparasitic properties .
Mechanism of Action
Target of Action
Benzodioxole derivatives, which include this compound, have been studied for their potential cytotoxic and antiparasitic activities .
Mode of Action
Benzodioxole derivatives have shown potential anti-tumor activity through the induction of apoptosis . Apoptosis is a form of programmed cell death that is crucial for the removal of damaged cells. By inducing apoptosis, these compounds may inhibit the growth of tumor cells.
Biochemical Pathways
It’s known that benzodioxole derivatives can affect various biochemical pathways related to apoptosis and antiparasitic activity .
Result of Action
Benzodioxole derivatives have shown potential anti-tumor activity through the induction of apoptosis . This suggests that these compounds may lead to the death of tumor cells, thereby inhibiting tumor growth.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Phenyl-1,3-benzodioxole-5-carbaldehyde typically involves a nucleophilic substitution reaction. One common method is the reaction of 3,4-dihydroxybenzaldehyde with dibromomethane under basic conditions to form the benzodioxole ring. The phenyl group can be introduced through a Friedel-Crafts acylation reaction using phenylacetyl chloride .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient production while minimizing environmental impact .
Chemical Reactions Analysis
Types of Reactions: 7-Phenyl-1,3-benzodioxole-5-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The benzodioxole ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nitration using a mixture of nitric acid and sulfuric acid.
Major Products Formed:
Oxidation: 7-Phenyl-1,3-benzodioxole-5-carboxylic acid.
Reduction: 7-Phenyl-1,3-benzodioxole-5-methanol.
Substitution: 7-Phenyl-1,3-benzodioxole-5-nitrobenzene.
Scientific Research Applications
7-Phenyl-1,3-benzodioxole-5-carbaldehyde has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.
Biology: Studied for its potential cytotoxic and antiparasitic activities.
Medicine: Investigated for its antitumor properties, particularly in inducing apoptosis in cancer cells.
Industry: Utilized in the production of agrochemicals and other industrial chemicals
Comparison with Similar Compounds
1,3-Benzodioxole-5-carbaldehyde: Lacks the phenyl group, resulting in different biological activities.
7-Methyl-1,3-benzodioxole-5-carbaldehyde: The presence of a methyl group instead of a phenyl group alters its chemical reactivity and biological properties.
7-Phenyl-1,3-benzodioxole-5-methanol: The reduction product of 7-Phenyl-1,3-benzodioxole-5-carbaldehyde, with different applications and activities
Uniqueness: this compound is unique due to its specific structural features, which confer distinct chemical reactivity and biological activities. The presence of both the benzodioxole ring and the phenyl group enhances its potential as a versatile intermediate in organic synthesis and its efficacy in various biological applications .
Properties
IUPAC Name |
7-phenyl-1,3-benzodioxole-5-carbaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10O3/c15-8-10-6-12(11-4-2-1-3-5-11)14-13(7-10)16-9-17-14/h1-8H,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQOXPTYUWXKYPV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=CC(=CC(=C2O1)C3=CC=CC=C3)C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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